Direct Synthetic Precursor to the Only Active Anti-VZV Congener in the 3'-C-Hydroxymethyl Series
3'-Hydroxymethyl Ara U (compound 7) serves as the obligatory direct synthetic precursor to (E)-5-(2-bromovinyl)-1-[3-deoxy-3-C-(hydroxymethyl)-β-D-arabino-pentofuranosyl]uracil (compound 10), which was the sole compound in the entire 3'-deoxy-3'-C-hydroxymethyl nucleoside series to demonstrate selective anti-VZV activity [1]. The synthetic pathway proceeds via iodination of compound 7 at the uracil C5 position to yield 5-iodo analog 9 (85% yield), followed by palladium-catalyzed coupling to install the (E)-5-(2-bromovinyl) group, furnishing compound 10 [1]. Without compound 7 as the starting arabino-configured scaffold, access to the active BVaraU analog 10 is not feasible via this synthetic route.
| Evidence Dimension | Synthetic precursor role and downstream anti-VZV activity |
|---|---|
| Target Compound Data | Compound 7: no significant antiviral activity against HIV-1, HSV-1, HSV-2, VZV, HCMV, or influenza A at concentrations up to 100 μM [1] |
| Comparator Or Baseline | Compound 10 (derived from compound 7): inhibited VZV at concentrations well below the cytotoxicity threshold; BVDU reference IC50 = 0.0024 μg/mL against VZV [1] |
| Quantified Difference | Compound 7 → Compound 10 conversion enables antiviral activity that is absent in the parent compound; 85% iodination yield for the key intermediate step |
| Conditions | Multi-step chemical synthesis: iodination (I2/HNO3 in aqueous dioxane) followed by Heck coupling; antiviral testing in MRC-5 and/or CV-1 cells for VZV |
Why This Matters
Procurement of 3'-Hydroxymethyl Ara U is essential for any research program aiming to synthesize and evaluate 5-substituted 3'-C-hydroxymethyl-arabino uracil analogs, as it is the validated entry point to this specific chemotype.
- [1] Bamford MJ, Coe PL, Walker RT. Synthesis and antiviral activity of 3'-deoxy-3'-C-hydroxymethyl nucleosides. J Med Chem. 1990;33(9):2494-2501. doi:10.1021/jm00171a025. PMID: 2167981. View Source
